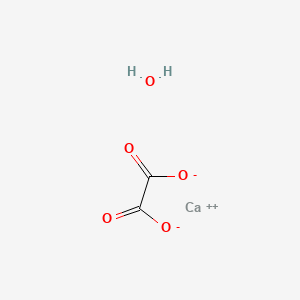

Calcium oxalate monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium oxalate monohydrate is a chemical compound with the formula CaC₂O₄·H₂O. It is a hydrate of calcium oxalate and is commonly found in nature as a constituent of kidney stones in humans and animals. This compound is also used in various industrial applications, including ceramics and as a standard material in thermal analysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Calcium oxalate monohydrate can be synthesized through the reaction of calcium chloride (CaCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction typically occurs at room temperature and results in the precipitation of this compound crystals. The reaction can be represented as follows:

CaCl2+H2C2O4→CaC2O4⋅H2O+2HCl

Industrial Production Methods

In industrial settings, this compound is produced by controlling the concentration of reactants, stirring speed, reaction temperature, and the presence of additives. These parameters influence the morphology and size of the resulting crystals, which can vary from elliptical to spherical shapes .

Análisis De Reacciones Químicas

Types of Reactions

Calcium oxalate monohydrate undergoes several types of reactions, including thermal decomposition and acid-base reactions.

Common Reagents and Conditions

-

Thermal Decomposition: : When heated, this compound decomposes in a series of steps:

- Dehydration to form anhydrous calcium oxalate:

CaC2O4⋅H2O→CaC2O4+H2O

- Further heating leads to the formation of calcium carbonate and carbon monoxide:

CaC2O4→CaCO3+CO

- Finally, calcium carbonate decomposes to calcium oxide and carbon dioxide:

CaCO3→CaO+CO2

- Dehydration to form anhydrous calcium oxalate:

-

Acid-Base Reactions: : this compound reacts with strong acids like hydrochloric acid (HCl) to form soluble calcium chloride and oxalic acid.

Major Products Formed

The major products formed from the thermal decomposition of this compound are calcium oxide (CaO), carbon monoxide (CO), and carbon dioxide (CO₂) .

Aplicaciones Científicas De Investigación

Calcium oxalate monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the production of oxalic acid and organic oxalates.

Biology and Medicine: It is a primary component of kidney stones, making it a subject of study in medical research to understand and prevent kidney stone formation.

Mecanismo De Acción

The mechanism by which calcium oxalate monohydrate exerts its effects, particularly in biological systems, involves its interaction with cell membranes. In the context of kidney stones, this compound crystals adhere to renal epithelial cells, leading to cell injury and inflammation. The size and morphology of the crystals play a crucial role in their adhesion and subsequent biological effects .

Comparación Con Compuestos Similares

Propiedades

Número CAS |

118175-19-2 |

|---|---|

Fórmula molecular |

C2H2CaO5 |

Peso molecular |

146.11 g/mol |

Nombre IUPAC |

calcium;oxalate;hydrate |

InChI |

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 |

Clave InChI |

LQHWSGSWNOHVHO-UHFFFAOYSA-L |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].O.[Ca+2] |

Números CAS relacionados |

25454-23-3 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

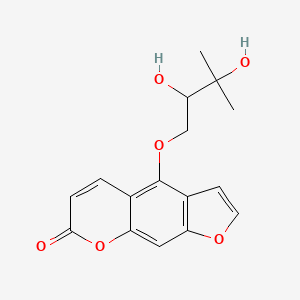

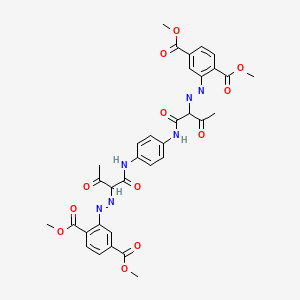

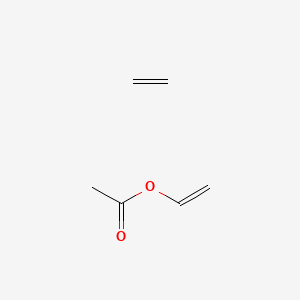

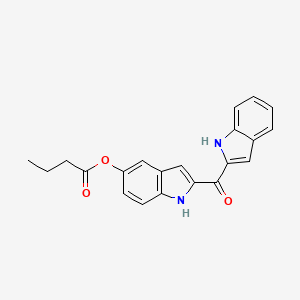

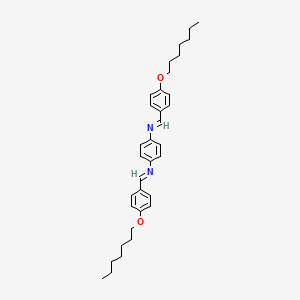

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422126.png)

![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)